molecular formula C9H5Cl3O B1625350 (2E)-3-(3,4-Dichlorophenyl)acryloyl chloride CAS No. 39156-98-4

(2E)-3-(3,4-Dichlorophenyl)acryloyl chloride

Cat. No.: B1625350
CAS No.: 39156-98-4
M. Wt: 235.5 g/mol
InChI Key: SQOOOIAYRCYPSW-DUXPYHPUSA-N
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Description

(2E)-3-(3,4-Dichlorophenyl)acryloyl chloride is an organic compound characterized by the presence of a dichlorophenyl group attached to an acryloyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-Dichlorophenyl)acryloyl chloride typically involves the reaction of 3,4-dichlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-Dichlorophenyl)acryloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acryloyl chloride group is replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Polymerization: The compound can be used as a monomer in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from reactions with this compound depend on the nature of the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester.

Scientific Research Applications

(2E)-3-(3,4-Dichlorophenyl)acryloyl chloride has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: The compound is studied for its potential biological activity and its interactions with biological molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-Dichlorophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride: Similar structure but with different chlorine substitution pattern.

    (2E)-3-(3,4-Dichlorophenyl)acrylic acid: Similar structure but with a carboxylic acid group instead of a chloride.

    (2E)-3-(3,4-Dichlorophenyl)acrylonitrile: Similar structure but with a nitrile group instead of a chloride.

Uniqueness

(2E)-3-(3,4-Dichlorophenyl)acryloyl chloride is unique due to its specific substitution pattern and the presence of the acryloyl chloride group. This combination of features makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOOOIAYRCYPSW-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452658
Record name (2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39156-98-4
Record name (2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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